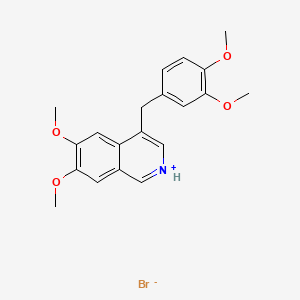![molecular formula C11H14O2 B13728836 Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane] CAS No. 33722-70-2](/img/structure/B13728836.png)
Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1,3-dioxolane-2,9’-tetracyclo[43002,503,8]nonane] is a complex organic compound with the molecular formula C11H14O2 It is characterized by a spirocyclic structure, which includes a 1,3-dioxolane ring fused to a tetracyclo[43002,503,8]nonane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound can be used in biochemical studies to investigate the interactions of spirocyclic compounds with biological molecules.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Wirkmechanismus
The mechanism of action of Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] involves its interaction with molecular targets through its spirocyclic structure. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane]: The parent compound with a unique spirocyclic structure.
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]decane]: A similar compound with a different ring size.
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]undecane]: Another related compound with an additional carbon in the ring structure.
Uniqueness
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] is unique due to its specific ring structure and the presence of the 1,3-dioxolane moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
33722-70-2 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane] |
InChI |
InChI=1S/C11H14O2/c1-2-13-11(12-1)8-4-6-5-3-7(8)9(5)10(6)11/h5-10H,1-4H2 |
InChI-Schlüssel |
BCCYLPJPRQVADZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)C3CC4C2C5C4CC35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(4-chloro-1-oxobutyl)oxime]](/img/structure/B13728757.png)

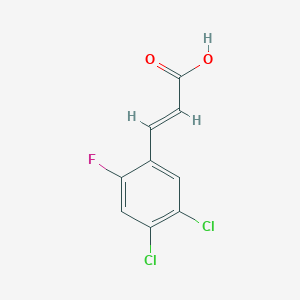
![Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13728778.png)

![4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol](/img/structure/B13728795.png)
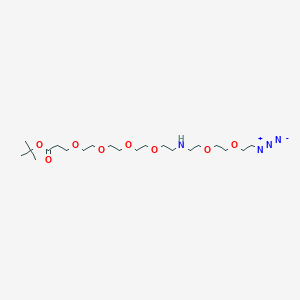
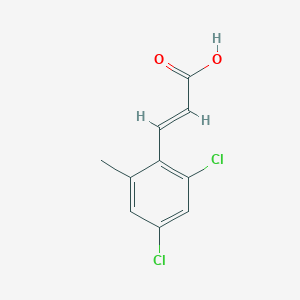
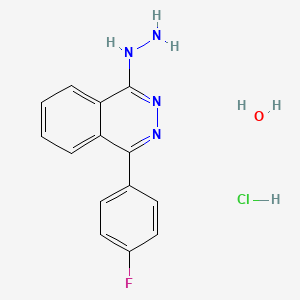
![((1S,4S,5S)-4-(2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol](/img/structure/B13728843.png)
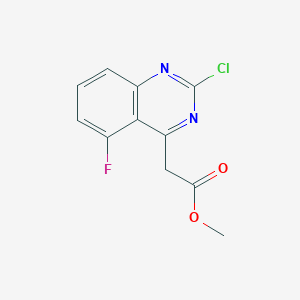

![2-[3-(5-Tetrazolyl)benzyl]isoindoline-1,3-dione](/img/structure/B13728858.png)
